Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Description
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14(18-11-13-5-2-1-3-6-13)16-9-4-7-15(12-16)8-10-19-15/h1-3,5-6H,4,7-12H2/t15-/m0/s1 |
InChI Key |
OQWGZBJXUTYQAE-HNNXBMFYSA-N |
Isomeric SMILES |
C1C[C@]2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
| CAS Number | 1527519-14-7 |
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| Stereochemistry | (4S) |
| SMILES | C1C[C@]2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3 |
| IUPAC Name | This compound |
| Purity (commercially available) | ≥97% |
Preparation Methods
Spirocyclic Core Construction
The synthesis of the spiro[3.5]nonane core is central to the preparation of this compound. Several strategies are documented for constructing such spirocyclic frameworks:
Cyclization of Bis(2-haloethyl) Ether with Cyanoacetaldehyde Diethyl Acetal
A robust method for synthesizing spirocyclic intermediates involves the cyclization of bis(2-chloroethyl) ether (or its bromo/iodo analogs) with cyanoacetaldehyde diethyl acetal. The reaction is performed in N,N-dimethylformamide (DMF) with an acid-binding agent (e.g., potassium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and an iodo metal salt (e.g., potassium iodide):
-
- Temperature: 70–100 °C
- Reaction Time: 10–24 hours
- Acid-binding agent: potassium carbonate, sodium carbonate, or sodium bicarbonate
- Phase transfer catalyst: tetrabutylammonium bromide/chloride/hydrogen sulfate
- Iodo metal salt: potassium iodide or sodium iodide
-
- Combine bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in DMF.
- Add acid-binding agent, phase transfer catalyst, and iodo metal salt.
- Heat and stir at 70–100 °C for 12–24 hours.
- Workup involves extraction with ethyl acetate, washing with sodium bicarbonate solution, drying, and concentration to yield the spirocyclic intermediate.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, K2CO3, TBAB, KI | DMF, 70–100 °C, 12–24 h | 56.3–82.6 |
Reduction of Spirocyclic Nitrile
The cyano group in the spirocyclic intermediate is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF):
- Reaction Conditions:
- Temperature: −10 °C (initial), then allowed to warm
- Addition: LiAlH4 in portions
- Workup: Quenching with water and sodium hydroxide, filtration, and purification by neutral alumina column chromatography
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 2 | LiAlH4 | THF, −10 °C, 4–8 h | 56.3–82.6 |
Alternative Synthetic Approaches
Petasis Reaction for Spirocyclic Amines
Recent literature describes the use of the Petasis reaction (borono–Mannich reaction) to generate spirocyclic amines, which can then be acylated to yield the desired benzyl carboxylate derivative. This approach allows for the formation of the spirocyclic core with a free amine, facilitating subsequent functionalization.
- Advantages:
- Flexibility in installing various N-protecting groups
- Potential for multigram-scale synthesis
- Mild conditions and good functional group tolerance
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ketone, pinacol allylboronate, ammonia | Methanol, RT, 12–24 h | Variable (moderate to good) |
| 2 | Benzyl chloroformate | DCM, base, 0–25 °C | Variable (moderate to good) |
Summary Table of Key Preparation Steps
| Synthetic Step | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Bis(2-haloethyl) ether + cyanoacetaldehyde diethyl acetal, DMF, K2CO3, TBAB, KI, 70–100 °C | 56–83 | Spirocyclic nitrile intermediate |
| Reduction | LiAlH4, THF, −10 °C to RT | 56–83 | Spirocyclic amine |
| Acylation | Benzyl chloroformate, base, DCM, 0–25 °C | 60–80 | Benzyl carboxylate introduction |
| Petasis Reaction Route | Ketone, pinacol allylboronate, NH3, MeOH | Moderate to good | Alternative route to spirocyclic amine |
Research Findings and Practical Considerations
- The two-step cyclization and reduction sequence is efficient and scalable, with yields up to 82.6% for the spirocyclic core.
- The acylation step with benzyl chloroformate is standard and affords good yields under mild conditions.
- The Petasis reaction offers an alternative, modular approach to the spirocyclic amine, allowing for flexible N-protection strategies and potential for large-scale synthesis.
- Purification is typically achieved via column chromatography, and the final product is characterized by NMR, MS, and HPLC for purity confirmation.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of the benzyl group and heteroatoms can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table compares key structural and functional properties of Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate with analogous spirocyclic compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Purity | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₅H₁₉NO₃ | 261.32 | Benzyl ester | 1527519-14-7 | ≥97% | Drug discovery, chiral intermediates |
| tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | C₁₁H₂₀N₂O₃ | 228.28 | tert-Butyl ester, additional N atom | 1251005-61-4 | 95% | Peptidomimetics, kinase inhibitors |
| tert-Butyl 2-oxo-8-azaspiro[3.5]nonane-8-carboxylate | C₁₃H₂₁NO₃ | 239.31 | tert-Butyl ester, ketone group | 1359704-84-9 | N/A | Synthetic intermediates |
| Benzyl (S)-1-oxa-6-azaspiro[3.5]nonane-6-carboxylate | C₁₅H₁₉NO₃ | 261.32 | Benzyl ester, altered heteroatom positions | 2098060-63-8 | N/A | Conformational studies |
Key Observations :
- Heteroatom Variations: The addition of a second nitrogen atom (e.g., in tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate) increases hydrogen-bonding capacity, making it suitable for targeting enzymes like proteases .
Pharmacological Relevance
- Comparative Stability: The benzyl ester group offers greater hydrolytic stability under physiological conditions compared to oxalate salts (e.g., 1-Oxa-6-azaspiro[3.5]nonane oxalate, CAS 1523606-44-1), which may degrade rapidly in vivo .
Biological Activity
Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate, with the CAS number 1527519-14-7, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and sources.
- Molecular Formula : C15H19NO3
- Molecular Weight : 261.32 g/mol
- Structure : The compound features a spirocyclic structure that is characteristic of various biologically active compounds.
Biological Activity
The biological activity of this compound has been explored in several contexts, including its effects on specific biological pathways and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, compounds similar to Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections .
Inhibition of Enzymatic Activity
Research has demonstrated that this compound can inhibit specific enzymes involved in pathogenic processes. For example, it has been tested for its ability to inhibit the Type III Secretion System (T3SS) in bacteria, which is crucial for their virulence . The inhibition was observed at concentrations around 50 μM, indicating a promising therapeutic target.
Neuroprotective Effects
Studies exploring neuroprotective properties have indicated that spirocyclic compounds can modulate neuroinflammatory pathways. The benzyl group in this compound may enhance its ability to cross the blood-brain barrier, which is critical for neuroprotective applications .
Case Studies
Several case studies highlight the biological activities associated with this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various spirocyclic compounds against Staphylococcus aureus and Escherichia coli. Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane showed notable inhibition rates comparable to standard antibiotics .
- Enzyme Inhibition : In a controlled laboratory setting, the compound was assessed for its ability to inhibit CPG2 secretion in pathogenic bacteria. Results indicated that at higher concentrations (50 μM), there was a significant reduction in enzyme activity, which is critical for bacterial virulence .
- Neuroprotective Study : In a model of neuroinflammation, Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane was found to reduce inflammatory markers significantly, suggesting potential use in treating neurodegenerative diseases .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| CAS Number | 1527519-14-7 |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| T3SS Inhibition Concentration | 50 μM |
| Neuroprotective Effects | Significant reduction in inflammation markers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
